molecular formula C8H12BrN3O2 B13076769 {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Cat. No.: B13076769
M. Wt: 262.10 g/mol
InChI Key: AUDKITCNLQYIQP-UHFFFAOYSA-N
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Description

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a synthetic organic compound with the molecular formula C₈H₁₂BrN₃O₂ It is characterized by the presence of an oxetane ring, a pyrazole ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.

    Coupling Reaction: The brominated pyrazole is coupled with the oxetane ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation reactions to form corresponding oxetane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxetane derivatives with ketone or aldehyde functional groups.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: Pyrazole derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. The presence of the bromine atom and the oxetane ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.

    {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.

    {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: The presence of a methyl group instead of bromine can alter its steric and electronic properties.

Uniqueness

{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

[3-[(3-amino-4-bromopyrazol-1-yl)methyl]oxetan-3-yl]methanol

InChI

InChI=1S/C8H12BrN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11)

InChI Key

AUDKITCNLQYIQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C=C(C(=N2)N)Br)CO

Origin of Product

United States

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